molecular formula C27H25NO5 B5212700 (4Z)-4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B5212700
M. Wt: 443.5 g/mol
InChI Key: OPDYRACFRJQHCK-JWGURIENSA-N
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Description

(4Z)-4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound with a unique structure that includes an oxazolone ring, a benzylidene group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves multiple steps. One common method includes the condensation of 4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(4Z)-4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

(4Z)-4-[[4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-18-9-10-19(2)24(15-18)32-14-13-31-23-12-11-20(17-25(23)30-3)16-22-27(29)33-26(28-22)21-7-5-4-6-8-21/h4-12,15-17H,13-14H2,1-3H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDYRACFRJQHCK-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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